N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide
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Overview
Description
N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide is a complex organic compound characterized by its unique structure, which includes an indene moiety fused with a phenyl group and a but-2-ynamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide typically involves multi-step organic reactions. One common method includes the initial formation of the indene moiety, followed by the introduction of the phenyl group and the but-2-ynamide functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and but-2-ynamide-containing molecules. Examples include:
- 1H-Inden-1-ol
- 1H-Inden-1-one
Uniqueness
N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(6-phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-6-19(21)20-18-12-11-15-9-10-16(13-17(15)18)14-7-4-3-5-8-14/h3-5,7-10,13,18H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZICBQMATVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC2=C1C=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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